Kanzonol C
Overview
Description
KANZONOL C is an organic compound known for its potential therapeutic applications, particularly as a tyrosinase inhibitor. It is a white crystalline solid that is soluble in water, ethanol, and ether solvents. The compound has shown promise in inhibiting the growth and division of tumor cells, making it a candidate for anti-cancer treatments .
Mechanism of Action
Target of Action
Kanzonol C, a flavonoid isolated from the twigs of Dorstenia barteri (Moraceae), primarily targets tyrosinase . Tyrosinase is an enzyme that plays a crucial role in cellular signal transduction pathways . Inhibition of tyrosinase activity can interfere with the growth and division of cancer cells . This compound also exhibits antimicrobial effects against Gram-positive and Gram-negative bacteria .
Mode of Action
This compound acts as a tyrosinase inhibitor . By inhibiting the activity of tyrosinase, this compound can disrupt the growth and division of tumor cells . It also inhibits the growth of various species of fungi, Gram-positive bacteria, and Gram-negative bacteria .
Biochemical Pathways
It is known that tyrosinase, the primary target of this compound, is involved in various cellular signal transduction pathways . Therefore, the inhibition of tyrosinase by this compound could potentially affect these pathways.
Result of Action
The primary result of this compound’s action is the inhibition of tyrosinase activity, which can disrupt the growth and division of tumor cells . Additionally, this compound has antimicrobial effects, inhibiting the growth of various species of fungi, Gram-positive bacteria, and Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
Kanzonol C plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial and fungal enzymes, thereby exerting its antimicrobial effects . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for regulating inflammation and immune responses . These interactions highlight the compound’s potential as a therapeutic agent for treating infections and inflammatory conditions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to exhibit cytotoxicity against cancer cell lines, including A549 and HCT116 cells, with IC50 values of 9.67 µM and 8.85 µM, respectively . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the MAPK and NF-κB signaling pathways, which play essential roles in cell proliferation, differentiation, and apoptosis . By affecting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to specific enzymes and proteins, altering their activity and function. For instance, it inhibits the activity of bacterial and fungal enzymes, thereby exerting its antimicrobial effects . Additionally, this compound modulates the activity of proteins involved in the MAPK and NF-κB signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions underpin the compound’s therapeutic potential in treating infections, inflammation, and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable when stored at 4°C and protected from light . Its stability in solution has not been extensively studied, and it is recommended to use stock solutions within one month to avoid degradation . Long-term studies have shown that this compound can maintain its cytotoxic and antimicrobial activities over extended periods, making it a reliable compound for research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent cytotoxicity and antimicrobial activity . At lower doses, this compound can effectively inhibit the growth of bacteria and fungi without causing significant toxicity to host cells . At higher doses, this compound may induce toxic or adverse effects, such as liver and kidney damage, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. As a flavonoid, this compound is a part of the flavonoid biosynthetic pathway, which involves several enzymatic reactions . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Additionally, this compound may affect the metabolism of other compounds by inhibiting or activating specific enzymes, thereby altering their bioavailability and therapeutic efficacy . Understanding the metabolic pathways of this compound is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as its solubility, stability, and interactions with cellular components . These factors determine the compound’s bioavailability and therapeutic potential in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, this compound can accumulate in the cytoplasm, where it influences cell signaling pathways and metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KANZONOL C typically involves specific chemical steps. One common method is the oxidation of substituted anilines. This process requires precise reaction conditions, including controlled temperatures and the use of specific oxidizing agents. The exact steps can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This often includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
KANZONOL C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to convert this compound into different derivatives with varying properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols or amines .
Scientific Research Applications
KANZONOL C has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, particularly its role in inhibiting tyrosinase, an enzyme involved in melanin production.
Medicine: this compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit tumor cell growth.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in analytical chemistry
Comparison with Similar Compounds
KANZONOL C can be compared with other similar compounds such as isobavachalcone and 4-hydroxycarotene. These compounds also exhibit antimicrobial and anti-cancer properties but differ in their specific mechanisms of action and molecular targets. This compound is unique in its dual role as both an antimicrobial and a tyrosinase inhibitor, making it a versatile compound in scientific research .
List of Similar Compounds
- Isobavachalcone
- 4-Hydroxycarotene
- Bavachinin
- Xanthohumol
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-16(2)5-9-19-15-18(7-12-22(19)26)8-13-23(27)21-11-14-24(28)20(25(21)29)10-6-17(3)4/h5-8,11-15,26,28-29H,9-10H2,1-4H3/b13-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGDCCSHOGQUSW-MDWZMJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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